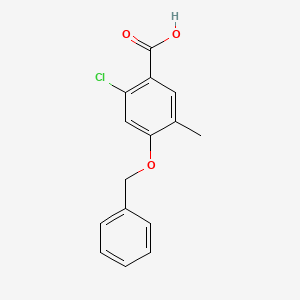
4-(Benzyloxy)-2-chloro-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C15H13ClO3. This compound is a derivative of benzoic acid, featuring a benzyloxy group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)-2-chloro-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by chlorination and methylation reactions . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale benzylation, chlorination, and methylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-2-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reducing metals in acid.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzyloxy)-2-chloro-5-methylbenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the chlorine and methyl groups, making it less reactive in certain substitution reactions.
2-Chloro-5-methylbenzoic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.
4-Methoxy-2-chloro-5-methylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties.
Uniqueness
4-(Benzyloxy)-2-chloro-5-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various synthetic and research applications, where its specific reactivity can be leveraged to achieve desired outcomes.
Propriétés
Formule moléculaire |
C15H13ClO3 |
|---|---|
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
2-chloro-5-methyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13ClO3/c1-10-7-12(15(17)18)13(16)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Clé InChI |
VPSZEJRBBGMZKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


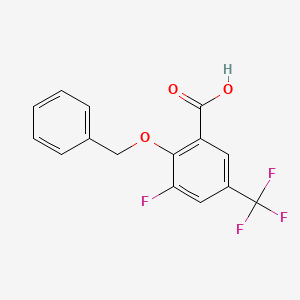
![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)

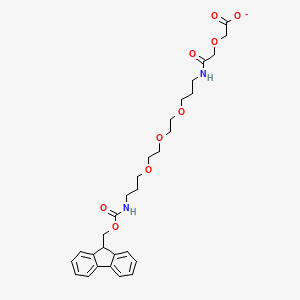
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)


![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)

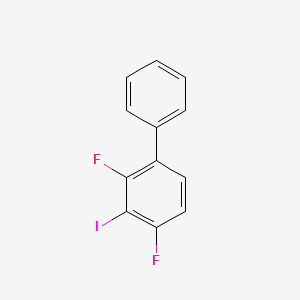
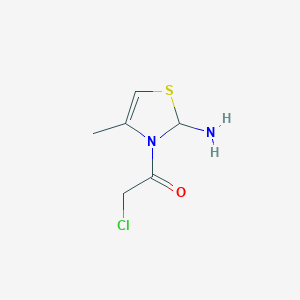
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)
